molecular formula C20H26N2O6S B11169932 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,6-dimethoxybenzamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,6-dimethoxybenzamide

Cat. No.: B11169932
M. Wt: 422.5 g/mol
InChI Key: SYASWAYFKURXJG-UHFFFAOYSA-N
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Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,6-dimethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a diethylsulfamoyl group, a methoxyphenyl group, and a dimethoxybenzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,6-dimethoxybenzamide typically involves the reaction of 5-(diethylsulfamoyl)-2-methoxyaniline with 2,6-dimethoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,6-dimethoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,6-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxybenzamide
  • N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide
  • (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid

Uniqueness

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C20H26N2O6S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C20H26N2O6S/c1-6-22(7-2)29(24,25)14-11-12-16(26-3)15(13-14)21-20(23)19-17(27-4)9-8-10-18(19)28-5/h8-13H,6-7H2,1-5H3,(H,21,23)

InChI Key

SYASWAYFKURXJG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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